Largest P–Pd–P Bite Angle Accelerates Reductive Elimination
The P–Pd–P chelate angle measured for (DtBPF)PdCl₂ is 104.2°, which is explicitly reported as the largest bite angle for any ferrocenyl bisphosphine‑palladium complex [1]. For comparison, the widely utilized dppf ligand exhibits a P–Pd–P angle of 99.1° in its Pd(dppf)PhMe complex [2]. This 5.1° increase positions the palladium center closer to the linear geometry (180°) required for the reductive elimination transition state, thereby accelerating this elementary step [2].
| Evidence Dimension | P–Pd–P bite angle (°) |
|---|---|
| Target Compound Data | 104.2° (in (DtBPF)PdCl₂) |
| Comparator Or Baseline | 99.1° (in Pd(dppf)PhMe) |
| Quantified Difference | +5.1° (+5.1%) |
| Conditions | Single‑crystal X‑ray diffraction; (DtBPF)PdCl₂ and Pd(dppf)PhMe solid‑state structures |
Why This Matters
A larger bite angle favors reductive elimination, which is the product‑forming step in cross‑coupling; dtbpf therefore provides a kinetic advantage in Suzuki, α‑arylation, and related reactions where reductive elimination is rate‑limiting.
- [1] Grasa, G. A.; Colacot, T. J. α‑Arylation of Ketones Using Highly Active, Air‑Stable (DtBPF)PdX₂ (X = Cl, Br) Catalysts. Org. Lett. 2007, 9, 5489–5492. View Source
- [2] Stack Exchange Chemistry. How does the bite angle of a ligand affect the efficiency of its catalyst? 2018. View Source
